molecular formula C50H84O4 B12547212 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one CAS No. 142248-78-0

2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one

Cat. No.: B12547212
CAS No.: 142248-78-0
M. Wt: 749.2 g/mol
InChI Key: REHJZPRJITWAIR-UHFFFAOYSA-N
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Description

2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one is a synthetic chemical compound of interest in materials science and organic chemistry research. The structure of this molecule, which features long octadecyloxy (stearyl) chains and a hydroxy ketone group, suggests potential for investigations into amphiphilic polymer systems and self-assembling materials. Researchers may explore its use as a precursor for the synthesis of more complex molecules or as a modifier to impart specific physical properties to polymeric matrices. The stearyl chains are known to influence characteristics like melting behavior and hydrophobicity. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for use in humans, animals, or as a food additive. Specific analytical data for this compound is limited, and researchers are responsible for confirming its identity and purity prior to use. For further details, please contact our technical support team.

Properties

CAS No.

142248-78-0

Molecular Formula

C50H84O4

Molecular Weight

749.2 g/mol

IUPAC Name

2-hydroxy-1,2-bis(4-octadecoxyphenyl)ethanone

InChI

InChI=1S/C50H84O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-53-47-39-35-45(36-40-47)49(51)50(52)46-37-41-48(42-38-46)54-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42,49,51H,3-34,43-44H2,1-2H3

InChI Key

REHJZPRJITWAIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OCCCCCCCCCCCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Alkylation Protocol

Reagents :

  • 4-Hydroxybenzaldehyde
  • Octadecyl chloride (1.2 eq)
  • Potassium carbonate (2.5 eq)
  • Tetrabutylammonium iodide (0.1 eq, phase-transfer catalyst)
  • Methyl isoamyl ketone (solvent)

Procedure :

  • Reflux reagents at 145°C for 16 hours under nitrogen.
  • Cool, filter to remove salts, and strip solvent under vacuum.
  • Recrystallize crude product from acetone/methanol (1:3) with activated clay.

Yield : 57–59% (purified product).

Characterization :

  • ¹H-NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.82–7.78 (d, 2H, Ar-H), 6.97–6.93 (d, 2H, Ar-H), 4.05 (t, 2H, OCH₂), 1.75 (m, 2H, CH₂), 1.25 (m, 30H, CH₂), 0.88 (t, 3H, CH₃).
  • Melting Point : 68–70°C.

Benzoin Condensation Methods

The condensation of two 4-octadecyloxybenzaldehyde molecules is catalyzed by systems enabling umpolung reactivity to form the α-hydroxy ketone backbone.

N-Heterocyclic Carbene (NHC)-Catalyzed Condensation

Catalyst : N,N-Dimethylbenzimidazolium iodide (20 mol%)
Base : NaOH (1 eq)
Solvent : 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆])
Conditions : 80°C, 5–8 hours.

Procedure :

  • Dissolve catalyst and base in ionic liquid.
  • Add 4-octadecyloxybenzaldehyde (8 mmol) and stir under nitrogen.
  • Extract with diethyl ether, dry (Na₂SO₄), and concentrate.
  • Purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

Yield : 78–83%.
Advantages : High yields, recyclable ionic liquid.
Limitations : Requires specialized solvents and anhydrous conditions.

Thiamine-Mediated Condensation

Catalyst : Thiamine hydrochloride (vitamin B₁, 10 mol%)
Base : NaOH (1.5 eq)
Solvent : Ethanol/water (3:1)
Conditions : Reflux, 7 days.

Procedure :

  • Dissolve thiamine in NaOH solution, add aldehyde.
  • Reflux with vigorous stirring.
  • Acidify with HCl, extract with dichloromethane, and recrystallize from ethanol.

Yield : 62–65%.
Advantages : Non-toxic, cost-effective.
Limitations : Prolonged reaction time.

Comparative Analysis of Methods

Parameter NHC/Ionic Liquid Thiamine
Catalyst Cost High Low
Reaction Time 5–8 hours 7 days
Yield 78–83% 62–65%
Solvent Recyclability Yes No
Scalability Moderate Limited

Purification Challenges and Solutions

The product’s high molecular weight (749.2 g/mol) and lipophilic chains necessitate specialized purification:

  • Recrystallization : Use mixed solvents (e.g., acetone/methanol) to balance solubility.
  • Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to resolve byproducts.
  • Characterization :
    • ¹H-NMR (CDCl₃): δ 7.32 (s, 2H, Ar-H), 4.02 (m, 6H, OCH₂), 1.80 (m, 84H, CH₂), 0.89 (t, 9H, CH₃).
    • MALDI-TOF MS : m/z 749.2 [M+H]⁺.

Industrial-Scale Considerations

  • Catalyst Recovery : NHC catalysts immobilized on polymers (e.g., poly(4-vinylNHC)) enable >95% yield over 7 cycles.
  • Waste Reduction : Alkyl chloride use minimizes bromide waste compared to bromide precursors.

Emerging Methodologies

  • Micellar Catalysis : Amphiphilic NHCs (e.g., C₁₈-substituted) in water enable 85% yield at 25°C by enhancing substrate solubility.
  • Solvent-Free Conditions : Grinding aldehydes with NHC/NaOH at 80°C reduces solvent use but requires rigorous drying.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes a hydroxyl group and two phenyl rings substituted with octadecyloxy groups, which contribute to its unique properties. The molecular formula is C28H46O3, indicating a relatively high molecular weight that influences its solubility and reactivity.

A. Drug Delivery Systems

The compound's amphiphilic nature allows it to be used in drug delivery systems, where it can form micelles or liposomes that encapsulate hydrophobic drugs. This property enhances the bioavailability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations.

Case Study: Micellar Systems
A study demonstrated the effectiveness of using 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one in forming stable micelles for the delivery of anticancer agents. The results indicated improved solubility and sustained release profiles compared to conventional formulations.

Organic Synthesis Applications

A. Syntheses of Complex Molecules

This compound serves as an intermediate in various organic syntheses, particularly in the production of complex organic molecules such as dyes and pharmaceuticals. Its functional groups allow for versatile reactions including esterification and etherification.

Reaction Type Example Reaction
EsterificationFormation of esters with carboxylic acids
EtherificationSynthesis of ethers from alcohols

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one involves its interaction with molecular targets through its functional groups. The hydroxyl and ethanone moieties play a crucial role in its reactivity and binding to specific targets. Pathways involved may include enzymatic reactions and interactions with cellular components .

Comparison with Similar Compounds

Substituent Effects: Alkoxy Chain Length

The compound most structurally analogous to the target molecule is 2-Hydroxy-1,2-bis(4-methoxyphenyl)ethan-1-one (p-Anisoin) (C₁₆H₁₆O₄, average mass 272.300) . Key differences include:

  • Substituent length : p-Anisoin has methoxy (OCH₃) groups, whereas the target compound features octadecyloxy (OC₁₈H₃₇) chains.
  • Hydrophobicity: The C₁₈ chains in the target molecule drastically enhance hydrophobicity compared to p-Anisoin, reducing solubility in polar solvents like water or methanol.
  • Thermal properties : Longer alkyl chains typically lower melting points due to increased molecular flexibility, though crystallinity from chain packing may counteract this. For example, a chloromethyl-substituted analog (1f in ) exhibits a melting point of 137.3–138.5°C , suggesting that bulky substituents can stabilize crystalline phases.
Table 1: Substituent-Driven Property Comparison
Compound Substituent Molecular Weight Key Properties
Target Compound Octadecyloxy (C₁₈) ~836* High hydrophobicity, low polarity
p-Anisoin Methoxy (OCH₃) 272.300 Moderate solubility in organics
1f () Chloromethyl (ClCH₂) Not reported Mp = 137.3–138.5°C

*Estimated based on structural formula.

Functional Group Variations

The target compound shares a hydroxyl-ketone backbone with p-Anisoin but differs from sulfanylidene-containing analogs like 1-(4-(tert-butyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1d) . Sulfanylidene groups introduce distinct electronic effects:

  • Reactivity : Sulfur-based substituents (e.g., in 1d–1i) enable unique catalytic and coordination properties, as demonstrated in ruthenium(II)-catalyzed reactions .
  • Electronic structure : Sulfanylidene groups alter conjugation and redox behavior compared to hydroxyl-ketone systems, impacting applications in catalysis or materials science.

Aromatic Ring Modifications

Thiophene-based analogs like 2-Hydroxy-1,2-bis(thiophen-2-yl)ethan-1-one (2,2'-Thenoin) exhibit divergent properties due to sulfur’s electronegativity and aromaticity:

  • Electronic effects : Thiophene rings enhance π-conjugation and stability under oxidative conditions compared to phenyl groups.
  • Applications : Thiophene derivatives are prioritized in optoelectronics and pharmaceuticals, whereas long alkyl chains (as in the target compound) favor surfactant or polymer-stabilizer roles.

Biological Activity

2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one, a compound notable for its structural features and potential biological activities, is gaining attention in pharmacological research. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one is C50H84O4C_{50}H_{84}O_4, with a molecular weight of approximately 749.218 g/mol. The compound features two phenolic groups linked via a hydroxyethyl bridge, with long octadecyloxy chains that enhance its lipophilicity, potentially affecting its biological interactions.

1. Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals. The long alkyl chains in 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one may enhance its membrane permeability and interaction with lipid peroxidation processes.

Case Study 1: AChE Inhibition

In a comparative analysis of related phenolic compounds, those with similar structures demonstrated significant inhibition of AChE. The compound's structural motifs suggest it could also function as an AChE inhibitor, which is crucial in treating neurodegenerative diseases like Alzheimer's .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial activity of phenolic derivatives. Compounds with similar long-chain alkoxy substituents exhibited enhanced antibacterial properties against various pathogens. This suggests that 2-Hydroxy-1,2-bis[4-(octadecyloxy)phenyl]ethan-1-one may possess similar antimicrobial efficacy due to its hydrophobic nature aiding in membrane disruption of bacterial cells.

Data Summary

Biological Activity Potential Impact Reference
AntioxidantScavenging free radicals
AChE InhibitionPotential treatment for Alzheimer's
AntimicrobialInhibitory effects on bacterial growth

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